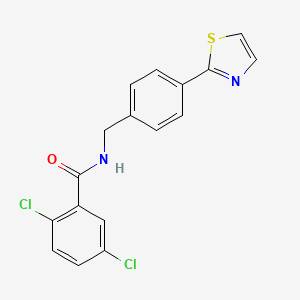

2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-[[4-(1,3-thiazol-2-yl)phenyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2OS/c18-13-5-6-15(19)14(9-13)16(22)21-10-11-1-3-12(4-2-11)17-20-7-8-23-17/h1-9H,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPKGPSTIYDIIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

Benzylation: The thiazole derivative is then benzylated using a suitable benzyl halide in the presence of a base.

Amidation: The final step involves the reaction of the benzylated thiazole with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring and benzyl group can undergo oxidation and reduction reactions, respectively.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Substituted benzamides.

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced benzyl derivatives.

Hydrolysis: 2,5-dichlorobenzoic acid and 4-(thiazol-2-yl)benzylamine.

Scientific Research Applications

2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may also contribute to the compound’s biological effects by binding to specific proteins and altering their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The following table summarizes key structural and property differences between the target compound and similar derivatives:

Key Observations:

- Substituent Effects : The 2,5-dichloro substitution in the target compound distinguishes it from analogs like the 2,4-dichloro derivative , which exhibits anti-inflammatory activity. Positional isomerism of chlorine atoms may alter electronic properties and bioactivity.

- Linker Groups: The benzyl group in the target compound contrasts with morpholinomethyl or pyridinyl substituents in analogs, which likely enhance solubility via polar interactions .

- Nitro vs. Benzyl : The nitro-substituted analog in may exhibit higher reactivity or reduced stability compared to the benzyl-linked target compound.

Biological Activity

2,5-Dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide (CAS Number: 1421442-09-2) is a synthetic organic compound belonging to the benzamide class. It features a dichlorobenzene moiety and a thiazole ring, which contribute to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide is , with a molecular weight of approximately 363.3 g/mol. The compound's structure is characterized by:

- Benzamide Core : Provides a framework for biological activity.

- Dichloro Substitution : Enhances reactivity and potential interaction with biological targets.

- Thiazole Ring : Known for its role in various biological processes.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The specific activities of 2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide have been assessed against various microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound may be effective against both bacterial and fungal pathogens, potentially serving as a lead compound for new antimicrobial agents .

Anticancer Activity

The anticancer properties of 2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide have been highlighted in several studies. The compound has shown efficacy against various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HCT-15 (Colon Carcinoma) | 1.61 |

| A431 (Skin Carcinoma) | 1.98 |

| U251 (Glioblastoma) | <10 |

The structure-activity relationship (SAR) studies indicate that the presence of the thiazole ring is crucial for enhancing cytotoxic activity . The mechanism of action appears to involve the induction of apoptosis through caspase activation and mitochondrial disruption .

The biological activity of 2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide can be attributed to several molecular interactions:

- Inhibition of DNA Gyrase : The thiazole moiety interacts with bacterial DNA gyrase, inhibiting its function and preventing DNA replication.

- Apoptotic Pathways : In cancer cells, the compound promotes apoptosis by activating caspases and disrupting mitochondrial integrity.

- Substitution Reactivity : The chlorine substituents facilitate nucleophilic substitution reactions that may enhance binding to biological targets .

Study on Antimicrobial Efficacy

In a comparative study conducted on various thiazole derivatives, 2,5-dichloro-N-(4-(thiazol-2-yl)benzyl)benzamide exhibited superior antimicrobial activity compared to structurally similar compounds lacking the dichloro substitution . This highlights the importance of structural modifications in enhancing biological efficacy.

Study on Anticancer Properties

A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited cell proliferation in multiple cancer cell lines. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction, confirming that treatment with the compound resulted in G0/G1 phase arrest and increased apoptotic cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.